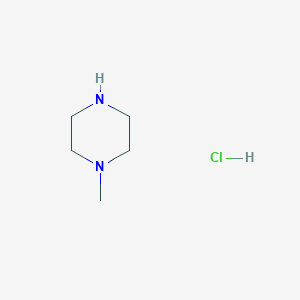

N-methylpiperazine hydrochloride

Description

BenchChem offers high-quality N-methylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c1-7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H |

InChI Key |

QUMRLXXCRQWODL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1.Cl |

Synonyms |

1-methylpiperazine 1-methylpiperazine dihydrochloride 1-methylpiperazine hydrochloride 1-methylpiperazine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Application of 1-Methylpiperazine Dihydrochloride

Executive Summary

1-Methylpiperazine dihydrochloride (CAS: 34352-59-5) serves as a critical heterocyclic scaffold in the synthesis of rifamycin-class antibiotics and atypical antipsychotics. As a Senior Application Scientist, I present this guide to address the specific needs of drug development professionals. This document moves beyond basic catalog data to explore the structural dynamics, stoichiometric handling, and self-validating quality control protocols required for GMP-compliant workflows.

Part 1: Physicochemical Profile & Molecular Specifications[1][2]

The dihydrochloride salt form is preferred in industrial applications over the free base (a volatile, hygroscopic liquid) due to its superior stability and precise stoichiometric weighability.

Table 1: Core Technical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 1-Methylpiperazine dihydrochloride | |

| CAS Number | 34352-59-5 | Distinct from free base (109-01-3) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | Often denoted as C₅H₁₂N₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 173.08 g/mol | Free Base: 100.16 g/mol + 2(HCl): 72.92 g/mol |

| Physical State | White to off-white crystalline powder | Hygroscopic; requires desiccated storage |

| Solubility | >100 mg/mL in Water | Soluble in MeOH; Insoluble in Et₂O |

| Melting Point | 246°C – 250°C (dec.) | Decomposition releases toxic NOₓ/HCl fumes |

| pKa Values | 5.54 (N4), 9.14 (N1) | Values approximate for the conjugate acid |

Part 2: Structural Analysis & Dynamics

Understanding the protonation state is vital for predicting reactivity in nucleophilic aromatic substitutions (SNAr).

Conformational Geometry

In solution, the piperazine ring adopts a chair conformation to minimize steric strain. The N-methyl group preferentially occupies the equatorial position to avoid 1,3-diaxial interactions.

Protonation Sites (The "Dihydrochloride" Significance)

Unlike the monohydrochloride, the dihydrochloride salt involves protonation at both nitrogen centers:

-

N1 (Tertiary Amine): Methylated nitrogen.

-

N4 (Secondary Amine): The reactive site for derivatization.

Critical Insight for Synthesis: When using this reagent for coupling (e.g., synthesizing Rifampin or Clozapine analogs), the researcher must neutralize the salt in situ using a base (e.g., Na₂CO₃ or TEA) to liberate the nucleophilic N4 lone pair. Failure to calculate the base equivalent for both HCl molecules (2.0 equivalents minimum) is a common cause of yield failure.

Part 3: Pharmaceutical Applications & Signaling Pathways[6]

1-Methylpiperazine is a "privileged structure" in medicinal chemistry, imparting improved water solubility and pharmacokinetic profiles to lipophilic drug cores.

Diagram 1: Pharmaceutical Synthesis Pipeline

Visualizing the role of 1-Methylpiperazine 2HCl as a precursor in major drug classes.

Caption: Strategic utilization of 1-Methylpiperazine in enhancing pharmacokinetic properties of antibiotic and antipsychotic APIs.

Part 4: Experimental Protocols (Self-Validating Systems)

As a scientist, relying on Certificate of Analysis (CoA) data is insufficient for critical GLP steps. The following protocol allows you to validate the purity and salt stoichiometry internally.

Protocol: Potentiometric Titration for Chloride Content

Objective: Verify the "Dihydrochloride" stoichiometry (Theoretical Cl content: ~40.97%). Principle: Argentometric titration where Ag⁺ precipitates Cl⁻. The inflection point indicates exact halide content.

Materials

-

Analyte: ~100 mg 1-Methylpiperazine 2HCl (dried).

-

Titrant: 0.1 N Silver Nitrate (AgNO₃).

-

Solvent: 50 mL Deionized Water + 1 mL HNO₃ (to prevent carbonate interference).

-

Sensor: Silver/Sulfide Ion-Selective Electrode (ISE).

Workflow

-

Dissolution: Dissolve 100.0 mg of sample in 50 mL water. Ensure complete clarity.

-

Acidification: Add 1 mL concentrated Nitric Acid.

-

Titration: Titrate with 0.1 N AgNO₃ using dynamic dosing (monitored by mV change).

-

Calculation (Self-Validation):

-

Acceptance Criteria: 40.5% – 41.5%.

-

Diagnostic: If result is ~20%, you have the monohydrochloride. If <38%, the sample is likely wet (hygroscopic error).

-

Diagram 2: Quality Control Decision Logic

A logic gate for validating raw material before entering synthesis.

Caption: Decision matrix for validating salt stoichiometry and hydration state prior to synthesis.

Part 5: Handling & Safety (The "Hidden" Variables)

Hygroscopicity Management

The dihydrochloride salt is significantly hygroscopic.

-

Impact: A 1% water uptake introduces a 1% error in stoichiometric calculations for downstream coupling.

-

Mitigation: Always dry at 60°C under vacuum (P < 10 mbar) for 4 hours before use in sensitive catalysis.

NMR Characterization (D₂O)

When validating structure via ¹H-NMR, use Deuterium Oxide (D₂O).

-

Expected Shifts:

-

δ ~3.0 - 3.1 ppm (s, 3H): N-Methyl group (deshielded due to protonation).

-

δ ~3.4 - 3.8 ppm (m, 8H): Piperazine ring protons (broadened/shifted downfield compared to free base due to positive charge).

-

-

Note: In DMSO-d6, exchangeable protons (NH⁺) may appear as broad singlets >9 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

-

Thermo Scientific Chemicals. 1-Methylpiperazine dihydrochloride, 98% Product Specifications. Retrieved from [Link]

Sources

- 1. 1-METHYLPIPERAZINE DIHYDROCHLORIDE | CAS 34352-59-5 [matrix-fine-chemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-Methylpiperazine dihydrochloride | CAS 34352-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1-METHYLPIPERAZINE DIHYDROCHLORIDE(34352-59-5) 1H NMR [m.chemicalbook.com]

- 5. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. is.muni.cz [is.muni.cz]

- 7. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

Technical Whitepaper: Solubility Profiling of N-Methylpiperazine Hydrochloride for Process Optimization

[1]

Executive Summary

In the synthesis and purification of piperazine derivatives, the solubility differential between N-methylpiperazine dihydrochloride (NMP·2HCl) and its precursors (piperazine) or impurities is a critical process parameter.[1] While the free base of N-methylpiperazine is a lipophilic liquid miscible with most organic solvents, its hydrochloride salt exhibits a rigid ionic lattice that drastically alters its solubility profile.[1]

This guide provides a technical analysis of NMP·2HCl solubility.[1] It focuses on the thermodynamic drivers of dissolution in protic polar solvents (water, methanol) versus aprotic anti-solvents (acetone, ethers).[1] The data presented here is designed to support researchers in designing robust recrystallization protocols and selective extraction workflows during drug substance isolation.

Part 1: Physicochemical Fundamentals[1]

To control the solubility of N-methylpiperazine hydrochloride, one must understand the transition from the free base to the salt form.

The Ionic Transition

N-methylpiperazine (Free Base) is a liquid (

-

Lattice Energy: The formation of the crystal lattice introduces a high energy barrier to dissolution. Solvents must possess high dielectric constants (

) to overcome this lattice energy through ion-dipole solvation.[1] -

Protonation Sites: The molecule has two nitrogen centers.[1][2] The

-methyl nitrogen (

Thermodynamic Solubility Drivers

-

Water (The Universal Solvent): Water forms a hydration shell around the chloride anions and the ammonium cations, providing sufficient enthalpy to break the crystal lattice.[1]

-

Methanol (The Discriminator): Methanol has a lower dielectric constant than water but retains hydrogen bond donation capability. Crucially, N-methylpiperazine dihydrochloride exhibits significantly higher solubility in hot methanol compared to the unmethylated piperazine dihydrochloride.[1] This specific differential is the basis for purification (See Section 3).

-

Aprotic Solvents (The Anti-Solvents): Solvents like acetone, diethyl ether, and hexane lack the ability to solvate the chloride ions.[1] Consequently, the salt is effectively insoluble, making these ideal candidates for yield maximization via antisolvent crystallization.[1]

Part 2: Solubility Data & Comparative Analysis

The following table summarizes the qualitative and semi-quantitative solubility profiles derived from process optimization data.

Table 1: Solubility Profile of N-Methylpiperazine Dihydrochloride

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Protic | Water | Very High (> 500 mg/mL) | Primary dissolution; aqueous phase extraction.[1] |

| Polar Protic | Methanol | High (Hot); Moderate (Cold) | Critical: Selective extraction from crude mixtures. |

| Polar Protic | Ethanol | Low to Moderate | Recrystallization co-solvent.[1] |

| Polar Aprotic | DMSO / DMF | Moderate | Used only for specific catalysis; difficult to remove.[1] |

| Polar Aprotic | Acetone | Insoluble | Anti-solvent: Forces precipitation of the salt.[1] |

| Non-Polar | Diethyl Ether | Insoluble | Washing to remove non-polar organic impurities.[1] |

| Non-Polar | Hexane / Toluene | Insoluble | Phase separation; removal of unreacted free base.[1] |

Technical Insight: The solubility of NMP·2HCl in methanol is temperature-dependent.[1] This property is exploited to separate it from Piperazine Dihydrochloride, which is significantly less soluble in methanol, allowing the impurity to be filtered off as a solid residue while the product remains in the filtrate [1].

Part 3: Application in Purification & Processing[1]

The "Methanol Wash" Purification Strategy

A common challenge in synthesizing N-methylpiperazine is the presence of unreacted piperazine.[1] Both form hydrochloride salts, but their solubilities differ.[1]

-

Crude Mixture: Contains NMP[1]·2HCl and Piperazine[1][3]·2HCl.[1]

-

Solvent Choice: Methanol is added to the dry crude salt mixture.[1]

-

Mechanism: Upon reflux, NMP[1]·2HCl dissolves readily.[1] Piperazine[2][4][5][6][7][8][9][10][11]·2HCl, lacking the methyl group's disruption of the crystal packing, remains largely insoluble.[1]

-

Separation: Hot filtration removes the solid Piperazine[1]·2HCl.[1] The filtrate is then cooled or treated with an anti-solvent to recover pure NMP·2HCl.[1]

Antisolvent Crystallization Protocol

To isolate the salt from an aqueous or alcoholic solution without thermal degradation (melting point ~246-250°C), antisolvent addition is preferred over rotary evaporation to dryness.[1]

Part 4: Experimental Protocols

Protocol A: Determination of Solubility Limits (Gravimetric)

Use this protocol to validate solubility in a specific solvent lot.

-

Preparation: Dry a clean 20 mL scintillation vial and weigh it (

). -

Saturation: Add 5.0 mL of the target solvent (e.g., Ethanol) to the vial.[1] Add NMP·2HCl in 100 mg increments, vortexing for 5 minutes between additions, until a visible solid precipitate persists.

-

Equilibration: Agitate at the target temperature (25°C or 50°C) for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

-

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1]

-

Quantification: Weigh the vial with the dry residue (

).-

Calculation: Solubility (

) =

-

Protocol B: Purification via Selective Methanol Extraction

Standard operating procedure for isolating NMP[1]·2HCl from crude reaction mixtures.

-

Acidification: Treat the crude reaction mixture (containing Free Base NMP) with excess concentrated HCl. Evaporate to dryness to obtain the crude hydrochloride solid.[1]

-

Extraction: Add Methanol (10 mL per gram of solid) to the dry residue.

-

Reflux: Heat the slurry to reflux (

) for 30 minutes with vigorous stirring. -

Hot Filtration: While still boiling, filter the mixture through a sintered glass funnel.

-

Crystallization: Concentrate the filtrate to 50% volume. Slowly add Acetone (Anti-solvent) with stirring until turbidity persists. Cool to 4°C overnight.[1]

-

Collection: Filter the white crystalline product and dry under vacuum.

Part 5: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow described above.

Figure 1: Purification workflow leveraging the differential solubility of piperazine salts in methanol.

References

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Methylpiperazine dihydrochloride | CAS 34352-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Methyl Piperazine 99% Dealer and Distributor | N-Methyl Piperazine 99% Supplier | N-Methyl Piperazine 99% Stockist | N-Methyl Piperazine 99% Importers [multichemindia.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 9. manavchem.com [manavchem.com]

- 10. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Difference between N-methylpiperazine free base and hydrochloride salt

Technical Guide: N-Methylpiperazine – Free Base vs. Dihydrochloride Salt

Executive Summary

N-Methylpiperazine (NMP) is a critical heterocyclic building block in pharmaceutical synthesis, serving as the core moiety for drugs such as Sildenafil (Viagra) , Clozapine , and Rifampicin .

The choice between the Free Base (CAS: 109-01-3) and the Dihydrochloride Salt (CAS: 34352-59-5) is not merely logistical but dictates the reaction mechanism, solvent compatibility, and impurity profile.

-

Select the Free Base for nucleophilic substitutions (

, -

Select the Dihydrochloride Salt for long-term storage, aqueous-phase reactions, or as a stable precursor that can be neutralized in situ to control reaction kinetics.

Part 1: Physicochemical Characterization

The fundamental difference lies in their thermodynamic state and ionic character. The free base is a volatile, nucleophilic liquid, while the salt is a stable, ionic solid.

| Property | N-Methylpiperazine (Free Base) | N-Methylpiperazine Dihydrochloride (Salt) |

| CAS Number | 109-01-3 | 34352-59-5 |

| Molecular Formula | ||

| Molecular Weight | 100.16 g/mol | 173.08 g/mol |

| Physical State | Clear, colorless to yellow liquid | White crystalline powder |

| Melting Point | -6°C | 246–250°C (Decomposes) |

| Boiling Point | ~138°C | N/A (Solid) |

| Solubility | Miscible in water, ethanol, ether, benzene | Highly soluble in water; poor in non-polar organics |

| Hygroscopicity | High (absorbs | Moderate to Low |

| Acidity/Basicity | Strong Base (pKa | Acidic in solution (pH < 2 in 5% aq) |

| Primary Hazard | Corrosive / Flammable (FP: 42°C) | Irritant (Skin/Eye) |

Part 2: Mechanistic Reactivity & Synthesis Logic

To optimize yield, one must understand the electronic environment of the piperazine ring. NMP contains two nitrogen atoms:

-

N1 (Tertiary): Methylated.[1][2][3][4] Sterically hindered and less nucleophilic.

-

N4 (Secondary): Unsubstituted. The primary site for nucleophilic attack.

The Reactivity Decision Matrix

-

Free Base Usage: In

reactions (e.g., synthesis of Clozapine analogs), the lone pair on N4 must be available to attack the electrophile. Using the salt directly would require an auxiliary base (e.g., -

Salt Usage: The salt is preferred when the reaction medium is aqueous or when the free base is too volatile/unstable for the process conditions. It is also used to purify NMP from degradation products (N-oxides) via crystallization.

Visualization: Reactivity & Solubility Logic

Figure 1: Decision matrix for selecting between NMP Free Base and Hydrochloride salt based on reaction conditions.

Part 3: Pharmaceutical Applications

The distinction between forms is critical in Active Pharmaceutical Ingredient (API) synthesis.

-

Sildenafil (Viagra) Synthesis:

-

Step: Introduction of the piperazine ring to the sulfonyl chloride intermediate.

-

Choice: Free Base .[5] The reaction is typically performed in an organic solvent (e.g., dichloromethane or toluene). The N4 nitrogen attacks the sulfonyl sulfur. Using the salt here would require an extra equivalent of a base scavenger, complicating the workup.

-

-

Rifampicin Synthesis:

-

Step: Side-chain attachment.

-

Choice: Free Base is standard, but the Salt is often used in the preceding purification steps of the piperazine intermediate to ensure regioisomeric purity before the coupling step.

-

-

Clozapine Analogs:

-

Context: Nucleophilic aromatic substitution on a chlorinated benzodiazepine core.

-

Choice: Free Base in high-boiling solvents (e.g., xylene) to drive the reaction thermally.

-

Part 4: Practical Handling & Conversion Protocols

Handling the free base requires fume hoods due to volatility and corrosivity. The salt is safer but requires conversion if the free amine is needed.

Protocol A: Activation (Salt Free Base)

Use this when you have the stable salt but need the nucleophile for an organic reaction.

-

Dissolution: Dissolve 100 mmol of N-Methylpiperazine Dihydrochloride in minimal distilled water (approx. 30-50 mL).

-

Neutralization: Slowly add 50% w/v NaOH solution (approx. 200-220 mmol) while stirring. Monitor pH until it exceeds 11.

-

Note: The solution will heat up (exothermic). Cooling in an ice bath is recommended to prevent vaporization of the free base.

-

-

Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Diethyl Ether (50 mL each).

-

Why: The free base is highly soluble in organics; the NaCl byproduct remains in the water.

-

-

Drying: Dry the combined organic layers over anhydrous

or -

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotary Evaporator).

-

Critical: Do not use high vacuum at high temperatures, or you will distill off the product (BP 138°C).

-

-

Yield Check: Weigh the resulting oil. It should be a clear, colorless liquid.[6]

Protocol B: Stabilization (Free Base Salt)

Use this to convert the degradable liquid into a shelf-stable solid.

-

Dilution: Dissolve 100 mmol of N-Methylpiperazine (Free Base) in 100 mL of Ethanol or Methanol.

-

Acidification: Place the flask in an ice bath. Slowly bubble HCl gas through the solution OR add concentrated aqueous HCl (approx. 200-220 mmol) dropwise.

-

Observation: White precipitate (the salt) will begin to form immediately if using gas or anhydrous acid.

-

-

Crystallization: If using aqueous HCl, evaporate the solvent until a thick slurry remains, then add cold Acetone or Ether to force precipitation.

-

Filtration: Filter the white solid under vacuum. Wash with cold ether.

-

Drying: Dry in a vacuum oven at 60°C to remove trace solvents.

Visualization: Conversion Workflow

Figure 2: Cyclic workflow for converting between NMP salt and free base forms.

Part 5: Stability & Storage

-

Free Base:

-

Shelf Life: < 1 year if opened.

-

Risks: Oxidizes to N-oxides; absorbs

to form carbamates. -

Storage: Store under Nitrogen/Argon atmosphere in a flammables cabinet.

-

-

Dihydrochloride Salt:

-

Shelf Life: > 2 years.

-

Risks: Hygroscopic (absorbs moisture).

-

Storage: Desiccator or tightly sealed container at room temperature.

-

References

-

PubChem. (2025).[7] 1-Methylpiperazine (Compound CID 53167). National Library of Medicine. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. uregina.ca [uregina.ca]

- 3. 1-METHYLPIPERAZINE DIHYDROCHLORIDE | 34352-59-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy Online CAS Number 34352-59-5 - TRC - 1-Methylpiperazine Dihydrochloride | LGC Standards [lgcstandards.com]

- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 7. 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Hygroscopicity Management of N-Methylpiperazine Dihydrochloride

Executive Summary

N-Methylpiperazine dihydrochloride (NMP·2HCl) is a critical intermediate in the synthesis of pharmaceutical actives, including fluoroquinolone antibiotics (e.g., ofloxacin) and antipsychotics (e.g., clozapine). While the liquid free base (N-methylpiperazine) is widely recognized for its volatility and corrosivity, the dihydrochloride salt presents a distinct challenge: aggressive hygroscopicity .

Failure to manage moisture uptake in NMP·2HCl leads to three primary failure modes in drug development:

-

Stoichiometric Error: Rapid weight gain during weighing operations causes under-dosing of the reagent.

-

Process Instability: Moisture-induced caking disrupts automated powder feeding systems.

-

Solid-State Transformation: Uncontrolled hydration can alter the crystal lattice, potentially affecting the solubility profile or downstream reaction kinetics.

This guide provides a self-validating technical framework for characterizing and handling NMP·2HCl, moving beyond generic safety data to actionable process engineering.

Part 1: Physicochemical Architecture

To master the material, one must first distinguish the stable salt from its volatile precursor. NMP·2HCl is the fully protonated form of N-methylpiperazine, where both nitrogen centers accept a proton, stabilized by chloride counterions.

Comparative Profile

| Property | N-Methylpiperazine (Free Base) | N-Methylpiperazine Dihydrochloride |

| CAS Number | 109-01-3 | 34352-59-5 |

| Physical State | Clear, colorless liquid | White to off-white crystalline powder |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ (C₅H₁₂N₂[1][2] · 2HCl) |

| Molecular Weight | 100.16 g/mol | 173.08 g/mol |

| Melting Point | -6°C | 246–250°C (Decomposes) |

| Hygroscopicity | Moderate (Liquid absorbs ambient moisture) | High (Solid deliquesces at high RH) |

| Solubility (Water) | Miscible | Highly Soluble (>100 mg/mL est.) |

The Mechanism of Hygroscopicity

The hygroscopic nature of NMP[3][4]·2HCl is driven by the high lattice energy of the ionic crystal and the hydrogen-bonding potential of the protonated amine groups.

-

Surface Adsorption: The chloride ions (

) on the crystal surface act as strong hydrogen bond acceptors for water molecules. -

Lattice Expansion: As water adsorbs, it can diffuse into the crystal lattice, coordinating with the ammonium centers (

). This often leads to the formation of a pseudopolymorph (hydrate). -

Deliquescence: If the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water, transitioning from a powder to a sticky paste, and eventually a liquid solution.

Part 2: Characterization Workflow (Self-Validating Protocol)

Researchers must not rely on vendor "dry" claims. The following workflow ensures the material is fit for purpose before use in critical synthesis.

Characterization Logic Diagram

Figure 1: Analytical workflow for validating the solid-state integrity of N-methylpiperazine dihydrochloride.

Detailed Methodologies

Step 1: Thermogravimetric Analysis (TGA)

-

Objective: Determine current moisture content (LOD - Loss on Drying).

-

Protocol: Heat 5–10 mg of sample from 25°C to 150°C at 10°C/min under dry nitrogen purge (50 mL/min).

-

Success Criteria: A distinct weight loss step <100°C indicates surface water. Loss >1.0% w/w necessitates drying.

Step 2: Dynamic Vapor Sorption (DVS)

-

Objective: Determine the Critical Relative Humidity (CRH).

-

Protocol: Cycle the sample from 0% RH to 90% RH and back to 0% RH at 25°C in 10% steps.

-

Insight: The RH level where mass uptake increases exponentially is the CRH. Operational Rule: Always handle the powder at an RH at least 10% below the CRH.

Part 3: Handling & Storage Decision Matrix

Due to its moisture sensitivity, standard benchtop handling is often insufficient for NMP·2HCl, particularly in quantitative analytical applications.[5]

Handling Protocol Diagram

Figure 2: Decision matrix for environmental controls based on operational scale.

Storage Specifications

-

Primary Container: Amber glass or HDPE bottle with a Teflon-lined screw cap.

-

Secondary Barrier: Heat-sealed aluminized moisture barrier bag (MBB) with a silica gel sachet included outside the primary container.

-

Temperature: Ambient (15–25°C) is generally acceptable, provided the seal is hermetic. Refrigeration (2–8°C) is cited in some protocols but carries a risk: condensation . If refrigerated, the container must equilibrate to room temperature before opening to prevent rapid moisture condensation on the cold powder.

Part 4: Impact on Drug Development

Formulation Challenges

In solid oral dosage forms, the use of NMP·2HCl as a counterion can introduce stability risks.

-

API Migration: If the salt deliquesces inside a tablet matrix, it can create localized "solution" pockets, accelerating hydrolysis of the Active Pharmaceutical Ingredient (API).

-

Excipient Compatibility: Avoid hygroscopic fillers (e.g., Sorbitol) which might compete for moisture or lower the system's critical RH.

Synthesis Implications

In organic synthesis (e.g., nucleophilic substitution reactions), excess water introduced by wet NMP·2HCl can:

-

Quench Reagents: Deactivate moisture-sensitive catalysts (e.g., Lewis acids).

-

Alter pH: Water absorption can slightly alter the effective acidity of the salt in non-aqueous solvents.

-

Yield Calculation: Using 100g of "wet" salt (containing 5% water) introduces only 95g of reactant, leading to a 5% stoichiometric deficit.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for 1-Methylpiperazine. Retrieved from [Link]

Sources

- 1. 1-METHYLPIPERAZINE DIHYDROCHLORIDE | 34352-59-5 [chemicalbook.com]

- 2. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of fluoroquinolone antibiotics using N-methylpiperazine hydrochloride

Application Note: High-Yield Synthesis of Fluoroquinolones via N-Methylpiperazine Substitution

Executive Summary

This application note details the protocol for synthesizing third-generation fluoroquinolone (FQ) antibiotics (specifically Pefloxacin and Ofloxacin/Levofloxacin ) utilizing N-methylpiperazine (NMP) hydrochloride as the nucleophilic reagent. While liquid N-methylpiperazine is common, the hydrochloride salt is often preferred in GMP environments due to its superior stability, reduced hygroscopicity, and lower odor profile. However, its use requires a precise in-situ neutralization strategy to liberate the active nucleophile.

Scope: This guide covers the

Mechanistic Principles & Reagent Chemistry

The C-7 Substitution Target

The pharmacophore of fluoroquinolones relies on the 6-fluoro-4-quinolone-3-carboxylic acid core. The C-7 position is critical for spectrum broadening:

-

Structure-Activity Relationship (SAR): A piperazinyl group at C-7 enhances activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and improves pharmacokinetic profiles.

-

Reaction Type: Nucleophilic Aromatic Substitution (

). The fluorine atom at C-6 withdraws electron density, activating the C-7 position (occupied by a leaving group, typically Chlorine or Fluorine) for nucleophilic attack.

N-Methylpiperazine Hydrochloride: The Latent Nucleophile

N-methylpiperazine dihydrochloride (

-

The Challenge: Direct addition to the reaction yields no product.

-

The Solution: In-situ deprotonation using a non-nucleophilic base (e.g., DBU,

) or a solvent-base system (Pyridine). -

Regioselectivity: N-methylpiperazine has two nitrogens. The

(methylated) is sterically hindered and less nucleophilic. The

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical mechanism for this synthesis.

Figure 1: Mechanistic pathway for the activation of N-methylpiperazine HCl and subsequent

Detailed Experimental Protocols

Protocol A: Standard Synthesis of Pefloxacin (DMSO Method)

Target: Synthesis of Pefloxacin from 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Q-Acid).

Reagents:

-

Q-Acid Substrate: 10.0 g (37 mmol)

-

N-Methylpiperazine Dihydrochloride: 9.6 g (55 mmol, 1.5 eq)

-

Base: Triethylamine (

) or DBU: 15.0 mL (excess to neutralize HCl) -

Solvent: Dimethyl Sulfoxide (DMSO): 50 mL

Procedure:

-

Activation: In a 250 mL round-bottom flask, suspend N-methylpiperazine dihydrochloride in DMSO. Add

dropwise under stirring. The slurry will thin as the free amine is liberated. Stir for 30 mins at RT. -

Addition: Add the Q-Acid substrate to the mixture.

-

Reaction: Heat the mixture to 110°C - 120°C for 6–8 hours.

-

Checkpoint: Monitor by TLC (Mobile phase:

:MeOH:NH_3 40:10:1). Look for the disappearance of the Q-acid spot (

-

-

Workup: Cool the reaction mass to 80°C. Distill off excess triethylamine under reduced pressure if possible.

-

Precipitation: Pour the reaction mass into 150 mL of ice-cold water.

-

pH Adjustment (Critical): The solution will be alkaline. Adjust pH to 7.2–7.4 (the isoelectric point) using 10% HCl. The product will precipitate as a white to pale-yellow solid.

-

Purification: Filter the solid. Wash with water (

) and cold acetone ( -

Drying: Dry at 60°C under vacuum.

Protocol B: The Boron Chelate Method (High Purity/Yield)

Best for: Ofloxacin/Levofloxacin synthesis where the tricyclic core is sensitive to decarboxylation.

Mechanism: Boron trifluoride (

Procedure Modifications:

-

Chelation: Reflux the Q-acid with Boric acid and Acetic Anhydride first to form the Boron-diacetate chelate.

-

Substitution: React the chelate with N-methylpiperazine (neutralized) at lower temperatures (50–70°C) in Acetonitrile or DMSO.

-

Hydrolysis: The chelate must be hydrolyzed post-reaction by refluxing in aqueous NaOH or EtOH/HCl to release the free carboxylic acid.

Process Optimization & Data

The choice of solvent and base dramatically affects yield and impurity profiles.

Table 1: Solvent System Comparison for NMP Substitution

| Solvent System | Temperature | Yield (%) | Pros | Cons |

| Pyridine (Reflux) | 115°C | 85-90% | Acts as both solvent and base; High solubility. | Toxic; difficult to remove trace odor; environmentally poor. |

| DMSO + | 120°C | 88-92% | Excellent kinetics; High conversion. | High boiling point makes workup (water pour) necessary; waste disposal issues. |

| Water (Neat) | 100°C | 60-70% | Green chemistry; low cost. | Poor solubility of Q-acid; requires phase transfer catalyst (TBAB) for best results. |

| Acetonitrile + DBU | 80°C | 80-85% | Easy solvent recovery; cleaner impurity profile. | DBU is expensive; slower reaction rate. |

Quality Control & Troubleshooting

Impurity Profile

-

Impurity A (Desfluoro): Result of reductive defluorination. Cause: Overheating or presence of reducing agents.

-

Impurity B (N-Oxide): Oxidation of the tertiary amine on the piperazine ring. Cause: Reaction performed without Nitrogen atmosphere.

-

Impurity C (Dimer): Rare with N-methylpiperazine, but common if piperazine is used as a substitute.

Analytical Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Buffer (0.025M Phosphoric acid, adjusted to pH 3.0 with TEA) : Acetonitrile (85:15).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 293 nm.

References

-

Bayer AG. (1987). Process for the preparation of ciprofloxacin and its acid addition salts. US Patent 4,670,444.[1] Link

-

Der Pharma Chemica. (2018).[2] Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178.[2] Link

-

MIT Department of Chemistry. (2015). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. DSpace@MIT. Link

-

National Institutes of Health (NIH). (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones. PubMed Central. Link

-

Vertex Pharmaceuticals. (2012). Improved process for the preparation of ciprofloxacin. WO2012127505A2.[1] Link

Safety Warning

-

N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Fluoroquinolones: Potent biological activity.[1][2][3][4][5] Handle all powders in a biosafety cabinet to avoid inhalation sensitization.

-

Waste: DMSO/Amine waste must be segregated from general organic solvents to prevent explosive reactions with specific oxidizers.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

Using N-methylpiperazine hydrochloride as an intermediate in rifampicin synthesis

Application Note: High-Purity Rifampicin Synthesis via N-Methylpiperazine Hydrochloride

Strategic Overview

Rifampicin (Rifampin) derives its potent bactericidal activity from its ability to bind to the

This protocol details the synthesis of Rifampicin with a specific focus on the N-methylpiperazine hydrochloride intermediate. Unlike the liquid free base, the hydrochloride salt offers enhanced stability and precise stoichiometry during the critical precursor assembly.

The Synthetic Logic:

-

Precursor Activation: Conversion of N-methylpiperazine HCl to 1-amino-4-methylpiperazine (AMP).

-

Core Assembly: Condensation of AMP with 3-formylrifamycin SV.

-

Impurity Mitigation: Specific controls for 1-methyl-4-nitrosopiperazine (MNP), a genotoxic impurity (GTI) currently under intense regulatory scrutiny by the FDA and EMA.

Reaction Pathway & Mechanism

The synthesis relies on a Schiff base condensation (hydrazone formation). The N-methylpiperazine moiety acts as a nucleophile, attacking the carbonyl carbon at C-3 of the rifamycin core.

Figure 1: Synthetic pathway transforming the piperazine salt into the active antibiotic pharmacophore.

Protocol A: Synthesis of 1-Amino-4-Methylpiperazine (AMP)[3]

Rationale: N-methylpiperazine HCl is used as the starting material. The salt form prevents oxidative degradation and simplifies handling compared to the hygroscopic free base.

Materials

-

N-Methylpiperazine Dihydrochloride (CAS: 34352-59-5) or Monohydrochloride

-

Sodium Nitrite (NaNO

) -

Zinc Powder (Activation: Wash with 2% HCl, then water, acetone, dry)

-

Glacial Acetic Acid[2]

-

Sodium Hydroxide (50% w/w)

Step-by-Step Methodology

Phase 1: Nitrosation (Formation of MNP)

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 17.3 g (0.1 mol) of N-methylpiperazine dihydrochloride in 50 mL of water.

-

Note: The salt naturally provides the acidic medium required for nitrosyl cation formation. If using monohydrochloride, add 5 mL conc. HCl.

-

-

Cooling: Chill the solution to 0–5°C using an ice-salt bath.

-

Addition: Dropwise add a solution of 7.6 g (0.11 mol) NaNO

in 15 mL water over 30 minutes.-

Critical Control: Do not exceed 10°C. Exotherms risk thermal decomposition of the diazonium species.

-

-

Reaction: Stir at 5°C for 2 hours. Monitor via TLC (Silica; MeOH:DCM 1:9). The starting amine spot should disappear.

Phase 2: Reduction to AMP

-

Acidification: To the nitrosamine solution (keep cold), add 30 mL of glacial acetic acid.

-

Reduction: Add 26 g (0.4 mol) of activated Zinc powder in small portions over 1 hour.

-

Safety: Hydrogen gas evolution. Ensure vigorous venting/fume hood operation.

-

Temperature: Allow temperature to rise to 25–30°C but no higher to prevent side reactions.

-

-

Workup:

-

Filter off zinc residues.

-

Basify the filtrate with 50% NaOH to pH > 12 (keep cool).

-

Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Dry organics over Na

SO

-

-

Purification (Crucial): Distill under reduced pressure.

-

Target: Collect fraction at ~75–80°C (30 mmHg) .

-

QC Check: GC-MS must confirm <5 ppm residual MNP (nitrosamine).

-

Protocol B: Rifampicin Assembly

Rationale: The condensation of AMP with 3-formylrifamycin SV is sensitive to oxidation. An inert atmosphere and antioxidant protection are mandatory.

Materials

-

3-Formylrifamycin SV (Freshly prepared or stored under Ar)

-

1-Amino-4-methylpiperazine (AMP) - From Protocol A

-

Solvent: Tetrahydrofuran (THF) (HPLC Grade, peroxide-free)

-

Ascorbic Acid (Antioxidant)

Step-by-Step Methodology

-

Preparation: In a reactor shielded from light (amber glass or foil-wrapped), dissolve 10.0 g (13.8 mmol) of 3-formylrifamycin SV in 100 mL THF.

-

Buffering: Add 0.5 g Ascorbic Acid to scavenge potential oxidants.

-

Condensation: Add 1.8 g (15.6 mmol, 1.1 eq) of AMP dropwise at 20–25°C .

-

Observation: The solution will shift from deep red to the characteristic orange-red of Rifampicin.

-

-

Monitoring: Stir for 2–4 hours.

-

Self-Validating Step: Perform TLC (CHCl

:MeOH 9:1). The aldehyde spot (Rf ~0.6) must be absent; the product spot (Rf ~0.4) should dominate.

-

-

Isolation:

-

Concentrate THF to ~20 mL under vacuum (<40°C).

-

Add 50 mL cold Ethanol, then induce crystallization by adding water dropwise.

-

Cool to 0°C for 4 hours.

-

-

Recrystallization: Recrystallize the crude solid from Acetone/Water (7:3) to remove unreacted AMP and trace quinones.

Critical Process Parameters & Impurity Control

The synthesis of Rifampicin is currently governed by strict limits on Nitrosamine Impurities .[3]

| Parameter | Specification | Control Strategy |

| Reaction pH | 5.0 – 7.0 | pH < 5 causes hydrolysis of the hydrazone; pH > 8 promotes oxidation to Rifampicin Quinone. |

| Temperature | < 30°C (Assembly) | High temps favor the formation of 1-methyl-4-nitrosopiperazine (MNP) via oxidative degradation. |

| MNP Limit | < 0.16 ppm (FDA) | Mandatory: Test AMP intermediate via GC-MS/MS before use. Avoid nitrite contamination in solvents. |

| Stoichiometry | 1.1 eq AMP | Excess AMP is difficult to remove and degrades into MNP over time. |

Impurity Detection Workflow (Graphviz)

Figure 2: Quality control decision tree for mitigating nitrosamine contamination.

Troubleshooting Guide

-

Problem: Low Yield of AMP.

-

Problem: Product contains Rifampicin Quinone (Dark impurities).

-

Problem: High MNP levels in Final Product.

References

-

Maggi, N., et al. (1966). Rifampicin: A new orally active rifamycin.[5] Chemotherapy, 11, 285-302. Link

-

U.S. Food and Drug Administration (FDA). (2020).[6][3] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[7] Link

-

Kushakova, P. M., et al. (2004).[8] Preparation of 1-amino-4-methylpiperazine.[9][6][2][3][4][8][10][11][12][13] Chemistry of Heterocyclic Compounds, 40(12), 1546–1549. Link[8]

-

Cricchio, R., et al. (1980). Synthesis and activity of new rifamycins.[5][14] Journal of Medicinal Chemistry, 23(1), 23-29. Link

-

European Medicines Agency (EMA). (2021).[15] Nitrosamine impurities in rifampicin: Update.[15]Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. gmp-publishing.com [gmp-publishing.com]

Protocol: Preparation and Characterization of N-Methylpiperazine Buffer Solutions

Application Note: AN-NMP-001

Abstract & Scientific Rationale

N-methylpiperazine (1-Methylpiperazine) is a cyclic tertiary amine often utilized in protein crystallography, molecular biology, and pharmaceutical intermediate synthesis. Unlike common carboxylate buffers (Acetate, Citrate) which pose risks of metal ion chelation, N-methylpiperazine provides a non-coordinating buffering environment.

Its utility is defined by its two pKa values (~5.0 and ~9.0). This protocol focuses on the lower pKa window (pH 4.0 – 5.5) , a critical range for acidic protein crystallization that bridges the gap between Sodium Acetate (pKa 4.76) and MES (pKa 6.15).

Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 109-01-3 | |

| Molecular Weight | 100.16 g/mol | Free Base |

| Density | 0.903 g/mL | At 25°C (Liquid) |

| pKa₁ (25°C) | ~4.6 – 5.0 | Buffering Range: 4.2 – 5.6 |

| pKa₂ (25°C) | ~9.0 – 9.2 | Buffering Range: 8.5 – 9.5 |

| -0.015 / °C | pH decreases as temperature increases | |

| Refractive Index | Useful for QC verification |

Safety & Handling (Critical)

Hazard Class: Corrosive (Category 1B), Flammable Liquid (Category 3).

-

Inhalation Risk: The free base has high vapor pressure. Inhalation can cause severe respiratory tract burns. Always work in a fume hood.

-

Skin Contact: Causes immediate, severe burns. Nitrile gloves (double-gloved recommended) and a lab coat are mandatory.

-

Exothermic Reaction: Mixing the amine base with water or acid releases significant heat.

Mechanism of Action

N-methylpiperazine acts as a polyelectrolyte. In the target pH range (4.0–5.5), the equilibrium exists primarily between the monoprotonated (

Figure 1: Protonation states of N-methylpiperazine. The target buffer zone utilizes the equilibrium between the mono- and diprotonated forms.

Protocol: Preparation of 1.0 M Stock Solution (pH 4.5 – 5.5)

This is the standard method used in crystallography screens (e.g., Hampton Research Crystal Screen). It uses the liquid free base titrated with Hydrochloric Acid (HCl).

Reagents Required[1][7][8][9][10][11][12]

-

N-methylpiperazine (Liquid, >99% purity), stored at RT.[1]

-

Hydrochloric Acid (Concentrated, ~12 M or 37%).

-

Milli-Q / Type 1 Ultrapure Water (18.2 M

cm).[2]

Step-by-Step Procedure

-

Calculation (for 1 Liter of 1.0 M Stock):

-

Initial Dissolution (Exothermic Step):

-

Place a beaker containing ~700 mL of ultrapure water on a magnetic stir plate inside a fume hood.

-

Slowly add 110.9 mL (or 100.16 g) of N-methylpiperazine liquid to the water while stirring.

-

Warning: The solution will heat up. Allow it to cool to room temperature (25°C) before adjusting pH. Temperature fluctuations will skew the pH reading due to the -0.015/°C coefficient.

-

-

pH Adjustment:

-

Place a calibrated pH probe into the solution.

-

The initial pH will be high (>10).

-

Slowly add concentrated HCl.

-

Note: You will pass through the first pKa (~9.0).[1][5] Continue adding acid until you reach the acidic buffering range (pH 4.0 – 5.5).

-

Stop point: When pH reaches your target (e.g., 4.6), stop stirring and let the reading stabilize.

-

-

Final Volume:

-

Transfer the solution to a volumetric flask.

-

Add ultrapure water to the 1.0 L mark.

-

Invert to mix.

-

-

Filtration & Storage:

-

Filter through a 0.22

m PES membrane (sterile filtration). -

Store at 4°C. The solution is stable for months but may turn slightly yellow over time due to oxidation (this rarely affects buffering capacity but may interfere with UV assays).

-

Workflow Visualization

Figure 2: Preparation workflow for N-methylpiperazine buffer from liquid free base.

Quality Control & Troubleshooting

Validation Metrics

To ensure the buffer is correctly prepared, measure the Refractive Index (RI) of the final solution.

-

Theoretical RI (1.0 M, pH 4.6): The RI should be significantly higher than water (1.333). While specific molar RI increments are empirical, a 1.0 M solution typically reads between 1.350 – 1.360 depending on the exact HCl content.

-

Conductivity: High conductivity is expected due to the presence of

counterions.

Common Issues

| Observation | Cause | Solution |

| Yellow Discoloration | Oxidation of the amine over time. | Discard if using for UV-Vis spectroscopy. For crystallization, slight yellowing is often acceptable. Store in dark. |

| pH Drift | Temperature mismatch. | The pKa shifts -0.015 units per °C rise. If you pH at 25°C and use at 4°C, the pH will rise by ~0.3 units. Adjust pH at the temperature of use. |

| Precipitation | Incompatibility with heavy metals. | While less coordinating than citrate, amines can interact with certain transition metals. Test small aliquots first. |

References

-

PubChem. (n.d.). 1-Methylpiperazine (Compound).[6][7][3][4][5][8] National Library of Medicine. Retrieved from [Link]

-

Hampton Research. (n.d.). Buffer Formulation: Crystal Growth 101. Retrieved from [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl piperazine, 99% 109-01-3 India [ottokemi.com]

- 5. uregina.ca [uregina.ca]

- 6. guidechem.com [guidechem.com]

- 7. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

Application Note: Synthesis of Antipsychotics Using 1-Methylpiperazine Dihydrochloride

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the specific constraint of utilizing 1-methylpiperazine dihydrochloride —a stable but non-nucleophilic salt form—as the starting reagent for the synthesis of dibenzodiazepine-class antipsychotics (Clozapine) and thienobenzodiazepines (Olanzapine).

Executive Summary & Technical Rationale

1-Methylpiperazine (NMP) is the critical "warhead" moiety in several atypical antipsychotics, responsible for receptor binding affinity (specifically

However, 1-MP·2HCl is non-nucleophilic . The protonated nitrogens cannot attack the electrophilic imidoyl chloride or lactam core of the drug scaffold. Therefore, a robust "Salt Break" (Liberation) protocol is the prerequisite first step for any synthesis using this reagent.

This guide details:

-

The Salt Break Protocol: Converting 1-MP·2HCl to reactive Free Base.

-

Case Study A: Synthesis of Clozapine via Imidoyl Chloride activation.

-

Case Study B: Synthesis of Olanzapine via Titanium-mediated or High-Temp substitution.

Pre-Processing: The "Salt Break" Protocol

Objective: Isolate high-purity 1-methylpiperazine free base from the dihydrochloride salt. Why: Direct use of the salt in non-polar solvents (Toluene, Xylene) results in heterogeneous mixtures and failed coupling. In-situ neutralization with weak bases (TEA) often generates voluminous salts that impede stirring. Ex-situ liberation is recommended for scale-up.

Protocol A: Biphasic Liberation (Recommended)

| Parameter | Specification |

| Starting Material | 1-Methylpiperazine Dihydrochloride (MW: 173.08) |

| Reagent | Sodium Hydroxide (50% w/w aq. solution) |

| Solvent | Toluene (or Dichloromethane for low-temp) |

| Yield | >95% Recovery |

Step-by-Step Methodology:

-

Dissolution: Charge 100 g of 1-MP·2HCl into a flask. Add 150 mL of deionized water. Stir until fully dissolved (endothermic process; mild heating to 30°C may be required).

-

Basification: Cool the solution to 10–15°C. Slowly add 50% NaOH solution (approx. 4.4 molar equivalents) dropwise.

-

Extraction: Add 300 mL of Toluene. Agitate vigorously for 20 minutes to partition the organic amine into the upper layer.

-

Separation: Allow phases to settle. Drain the lower aqueous brine layer (contains NaCl).

-

Drying: Wash the organic layer once with 50 mL saturated brine, then dry over anhydrous

. -

Concentration (Optional): If the solvent is compatible with the next step (e.g., Clozapine synthesis in Toluene), use the solution directly. If neat amine is required, distill Toluene (BP 110°C) to recover 1-Methylpiperazine (BP 138°C).

Case Study A: Synthesis of Clozapine

Mechanism: Nucleophilic aromatic substitution on an activated imidoyl chloride. Core Scaffold: 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one (Lactam).

Reaction Pathway

The lactam is stable and unreactive toward amines. It must be converted to the Imidoyl Chloride using Phosphorus Oxychloride (

Experimental Protocol

Step 1: Activation (Imidoyl Chloride Formation)

-

Charge 10.0 g of Lactam (8-chloro-dibenzodiazepinone) into a reactor.

-

Add 5.0 equivalents of

and 0.5 eq of N,N-dimethylaniline (catalyst). -

Reflux (105°C) for 3 hours. The suspension will clear as the imidoyl chloride forms.

-

Work-up: Distill off excess

under reduced pressure. Dissolve the residue in anhydrous Dioxane or Toluene. Caution: The intermediate is moisture-sensitive.

Step 2: Nucleophilic Coupling

-

To the solution of Imidoyl Chloride in Toluene, add 3.0 equivalents of 1-Methylpiperazine Free Base (prepared in Section 2).

-

Reflux for 4–6 hours under Nitrogen atmosphere.

-

Monitor: TLC or HPLC should show disappearance of the non-polar imidoyl chloride and formation of the polar Clozapine product.

-

Quench: Cool to room temperature. Add dilute NaOH to neutralize the HCl generated during the reaction.

-

Crystallization: Separate the organic layer, wash with water, and concentrate. Clozapine crystallizes from Acetone/Water or Ethanol.

Case Study B: Synthesis of Olanzapine

Mechanism: Nucleophilic substitution on the thienobenzodiazepine core.

Challenge: The thiophene ring makes the system electron-rich, reducing the electrophilicity of the amidine carbon. High temperatures or Lewis Acid catalysis (

Protocol: DMSO/Toluene Method (Standard Industrial Route)

-

Reagents:

-

Procedure:

-

Suspend the benzodiazepine intermediate (20 g) in the solvent mixture.

-

Add excess 1-Methylpiperazine (approx. 4–6 equivalents). The excess acts as both reactant and acid scavenger.

-

Heat to 120°C for 15–20 hours.

-

-

Work-up:

Visualizations & Process Logic

Diagram 1: The "Salt Break" & Coupling Workflow

This flowchart illustrates the critical path from the stable salt starting material to the active pharmaceutical ingredient (API).

Caption: Workflow converting the stable dihydrochloride salt into the reactive free base for coupling with the activated drug core.

Diagram 2: Reaction Mechanism (Clozapine)

Visualizing the transformation of the lactam to the drug.

Caption: Mechanistic pathway from Lactam core to Clozapine via Imidoyl Chloride activation.

Comparison of Methods

| Feature | DMSO/Toluene Method (Olanzapine) | ||

| Activation | Chemical (Chlorination) | Thermal | Lewis Acid Catalysis |

| Temperature | Reflux (100–110°C) | High (120°C+) | Moderate (80–100°C) |

| Solvent | Toluene/Dioxane | DMSO/Toluene | Anisole/Toluene |

| Pros | High conversion; Classic route. | One-pot; No corrosive | Fast; High yield; Avoids DMSO. |

| Cons | Moisture sensitive intermediate. | Difficult solvent recovery (DMSO). |

References

-

Hunziker, F., et al. (1970). 11-Amino-5,10-dihydro-5H-dibenzo[b,e][1,4]diazepines. US Patent 3,539,573 . Link

- Foundational patent describing the synthesis of Clozapine via the imidoyl chloride route.

-

Chakrabarti, J. K., et al. (1993). Thienobenzodiazepine derivatives. US Patent 5,229,382 .[3] Link

-

Primary reference for the synthesis of Olanzapine using N-methylpiperazine in DMSO/Toluene.[4]

-

-

Kopetschni, G., et al. (1996). Process for the preparation of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine. European Patent EP0454436B1 . Link

- )

-

Org. Synth. (1973).[1] 1-Benzylpiperazine. Organic Syntheses, Coll.[2] Vol. 5, p. 88 . Link

- Authoritative protocol for handling piperazine salts and liber

Sources

Application Notes & Protocols: The Catalytic Role of N-Methylpiperazine Derivatives in Organic Synthesis

Abstract

N-methylpiperazine (NMP) and its derivatives are a class of cyclic tertiary amines that have garnered significant attention not only as crucial structural motifs in pharmaceuticals but also for their potent catalytic activity in a diverse range of organic transformations. Their unique combination of basicity, nucleophilicity, and steric properties allows them to serve as highly effective catalysts in polymerization, condensation reactions, and carbon-carbon bond-forming processes. This guide provides an in-depth exploration of the catalytic applications of N-methylpiperazine derivatives, moving beyond their role as mere building blocks to illuminate their function as reaction accelerators. We will dissect the mechanistic underpinnings of their catalytic action and provide detailed, field-proven protocols for their application in key synthetic transformations, intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: Why N-Methylpiperazine Derivatives as Catalysts?

The catalytic utility of N-methylpiperazine and its analogues stems from the two nitrogen atoms within the six-membered ring. The presence of a methyl group on one nitrogen renders it a tertiary amine, which is crucial for its catalytic function as it lacks the acidic proton that would allow it to be consumed in side reactions. The second nitrogen can be a secondary or tertiary amine, allowing for further functionalization to fine-tune catalytic activity.

Key Catalytic Properties:

-

Tertiary Amine Nucleophilicity: The lone pair of electrons on the tertiary nitrogen atom is readily available to act as a nucleophile or a Brønsted-Lowry base, initiating a wide array of chemical reactions.

-

Controlled Basicity: As a weak base, NMP is capable of deprotonating activated methylene compounds to generate nucleophiles without promoting undesirable side reactions like the self-condensation of aldehydes or ketones.[1]

-

Steric Accessibility: The piperazine ring conformation allows for relatively unhindered access to the catalytic nitrogen centers, promoting efficient interaction with substrates.

-

Versatility: These compounds have demonstrated efficacy in both polymerization catalysis (polyurethanes, epoxies) and in facilitating complex C-C bond formations.

This document will focus on three major areas where N-methylpiperazine derivatives exhibit profound catalytic influence: Polymer Chemistry, Knoevenagel Condensation, and the Baylis-Hillman Reaction.

Application in Polymer Chemistry: Catalyzing Curing and Formation

N-methylpiperazine derivatives are instrumental in the polymer industry, particularly as catalysts in the formation of polyurethane foams and the curing of epoxy resins. They function by accelerating the complex series of reactions that lead to the formation of the final polymer network.

Polyurethane Foam Formation

In the synthesis of polyurethane foams, two primary reactions must be precisely controlled: the "gelling" reaction (isocyanate + polyol → urethane) and the "blowing" reaction (isocyanate + water → urea + CO₂). Tertiary amine catalysts, including N,N'-dimethylpiperazine, are essential for balancing these reactions to achieve the desired foam properties.[2]

Mechanism of Catalysis: The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. The catalyst may also activate the hydroxyl group by forming a hydrogen-bonded complex.

Caption: NMP-catalyzed anionic polymerization of epoxides.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

-

Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, N-methylpiperazine (or a derivative like N-aminoethylpiperazine for faster room-temperature cure)[3], non-reactive diluent (optional).

-

Procedure:

-

Preheat the DGEBA resin to 50-60 °C to reduce its viscosity.

-

Add the N-methylpiperazine catalyst to the resin at a concentration of 3-8 parts per hundred parts of resin (phr).

-

Mix thoroughly for 2-5 minutes until the catalyst is completely dissolved and the mixture is homogeneous.

-

Pour the mixture into a prepared mold.

-

Cure the resin according to the desired schedule. For NMP, a typical schedule is 2 hours at 80 °C followed by 3 hours at 150 °C. For more reactive derivatives, curing can occur at room temperature over 24 hours.

-

Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

-

Application in C-C Bond Formation: A Mild Base Approach

N-methylpiperazine excels as a mild, non-nucleophilic base catalyst in condensation reactions that are sensitive to stronger bases, which can cause unwanted side reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. [1][4]N-methylpiperazine has been demonstrated to be a highly efficient catalyst for this transformation, particularly under environmentally friendly solvent-free conditions. [5] Mechanism of Catalysis: NMP acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent proton transfer and dehydration yield the final α,β-unsaturated product.

Caption: Base-catalyzed mechanism of the Knoevenagel reaction.

Experimental Protocol: Solvent-Free Knoevenagel Condensation[5]

-

Materials: Aromatic or aliphatic aldehyde (1.0 mmol), active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), N-methylpiperazine (0.2 mmol, 20 mol%).

-

Procedure:

-

In a mortar, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

-

Add N-methylpiperazine (0.2 mmol) to the mixture.

-

Grind the mixture with a pestle at room temperature for the time specified in the table below (typically 2-10 minutes).

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction usually goes to completion rapidly, often indicated by the solidification of the mixture.

-

Upon completion, add cold water to the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

-

Data Summary: NMP-Catalyzed Knoevenagel Condensation[5]

| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

| Benzaldehyde | Malononitrile | 2 | 98 |

| 4-Chlorobenzaldehyde | Malononitrile | 2 | 96 |

| 4-Nitrobenzaldehyde | Malononitrile | 3 | 98 |

| Benzaldehyde | Ethyl Cyanoacetate | 5 | 95 |

| Cinnamaldehyde | Malononitrile | 10 | 92 |

Baylis-Hillman Reaction

The Baylis-Hillman reaction forms a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine. [6][7]N-methylpiperazine, as a sterically accessible tertiary amine, can function as a catalyst in this reaction.

Mechanism of Catalysis: The reaction is initiated by a conjugate (Michael) addition of the tertiary amine catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst (retro-Michael reaction) regenerates the catalyst and yields the densely functionalized allylic alcohol product. Experimental Protocol: General Baylis-Hillman Reaction

-

Materials: Aldehyde (1.0 equiv), Activated alkene (e.g., methyl acrylate, 1.5 equiv), N-methylpiperazine (0.2 equiv), Solvent (e.g., DMF or aqueous medium).

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in the chosen solvent.

-

Add the activated alkene (1.5 equiv) followed by N-methylpiperazine (0.2 equiv).

-

Stir the reaction mixture at room temperature. Note: Baylis-Hillman reactions can be notoriously slow, sometimes requiring several days for completion. [6] 4. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

-

Conclusion

N-methylpiperazine and its derivatives are far more than simple intermediates; they are versatile and powerful catalysts in their own right. Their ability to function as efficient curing agents in polymer systems and as mild, effective bases in fundamental C-C bond-forming reactions highlights their significance in both industrial and academic research. The protocols outlined in this guide demonstrate their practical application, offering researchers reliable starting points for harnessing the catalytic potential of this privileged scaffold. The continued exploration of new NMP derivatives and their catalytic applications promises to yield further innovations in green chemistry, materials science, and synthetic methodology.

References

-

Ataman Kimya. N-METHYLPIPERAZINE.

-

Dalpozzo, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1047.

-

Google Patents. (2015). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.

-

ResearchGate. (2010). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.

-

ResearchGate. (2011). ChemInform Abstract: A Simple, Efficient and Green Procedure for the Knoevenagel Condensation of Aldehydes with N-Methylpiperazine at Room Temperature under Solvent-Free Conditions.

-

Knowledge. (2022). How to choose the catalyst for polyurethane rationally.

-

ChemicalBook. (2019). Applications of 1-Methylpiperazine.

-

Google Patents. (1982). US4326042A - Morpholine and piperazine derivatives in a catalyst system for polyester-based polyurethane foams.

-

Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.

-

ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

-

Benchchem. The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.

-

Who we serve. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.

-

San Apro. Technical Information Catalysts for polyurethane resin.

-

European Patent Office. (2019). EP 3154955 B1 - METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION.

-

SSRN. (2023). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes.

-

MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

-

Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.

-

Wikipedia. Baylis–Hillman reaction.

-

University Of Moratuwa. (2017). Evaluation of suitability of 1,4- dimethylpiperazine as a substitute catalyst of polyurethane foam production.

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

Wikipedia. Knoevenagel condensation.

-

Taylor & Francis. Knoevenagel condensation – Knowledge and References.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

-

Google Patents. (1962). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.

-

Organic Chemistry Portal. Baylis-Hillman Reaction.

-

Organic Chemistry Portal. Synthesis of piperazines.

-

Google Patents. (2022). CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof.

-

ResearchGate. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins.

-

WTF. (2022). Common types of epoxy resin curing agent and its curing mechanism.

-

Patent 1059318. (2005). Use of polyurethane catalyst compositions for improving rigid foam performance.

-

National Center for Biotechnology Information. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction.

-

Wiley Online Library. (2013). Decomposition mechanisms of cured epoxy resins in near-critical water.

-

Arkivoc. (2009). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.

-

Atlantis Press. (2016). Curing Behavior for Microencapsulated Curing Agents on Epoxy Resin Systems.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 3. CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 7. Baylis-Hillman Reaction [organic-chemistry.org]

Application Note: High-Yield Synthesis of N-Methylpiperazine Dihydrochloride

Executive Summary

This application note details a robust, scalable protocol for converting N-methylpiperazine (1-methylpiperazine) free base into its stable dihydrochloride salt form (

This guide prioritizes the anhydrous precipitation method , utilizing HCl-saturated alcohols (Isopropanol/Ethanol) rather than aqueous hydrochloric acid. This approach minimizes hygroscopicity issues and eliminates energy-intensive water removal steps, ensuring a high-purity product (>98%) suitable for downstream API synthesis.

Chemical Basis & Stoichiometry

Structural Analysis

N-methylpiperazine contains two nitrogen centers with distinct basicity. Understanding the

-

(Secondary Amine):

-

(Tertiary Amine):

Reaction Stoichiometry

To obtain the dihydrochloride salt, the reaction requires a molar ratio of at least 2:1 (Acid:Base).

-

Target pH: < 2.0 (to ensure full protonation of the

site). -

Reagent Excess: A slight excess of HCl (2.2 to 2.5 equivalents) is recommended to drive the equilibrium fully to the dihydrochloride form and prevent the formation of mixed mono/di-salt impurities.

Reaction Pathway Diagram

Figure 1: Step-wise protonation pathway. Full conversion requires driving the pH below the pKa of the tertiary amine.

Materials & Safety

Reagents

| Reagent | Grade | Role | Notes |

| N-Methylpiperazine | >99% | Substrate | Corrosive, Flammable liquid. |

| HCl in Isopropanol | 5M - 6M | Acid Source | Preferred over aqueous HCl to facilitate precipitation. |

| Isopropanol (IPA) | ACS Reagent | Solvent | Anti-solvent for the salt. |

| Ethanol (Absolute) | Anhydrous | Co-solvent | Optional for initial dissolution. |

| Diethyl Ether | ACS Reagent | Wash Solvent | Highly flammable; use only if IPA washing is insufficient. |

Safety Criticals (EHS)

-

Exotherm Warning: The neutralization reaction is highly exothermic. Acid addition must be controlled to prevent solvent boiling.

-

Corrosive Hazards: N-methylpiperazine causes severe skin burns.[1] HCl/IPA fumes are potent respiratory irritants. Work strictly within a fume hood.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[2] Minimize exposure to atmospheric moisture during filtration.

Experimental Protocol: Anhydrous Synthesis

This protocol describes the synthesis of approximately 20g of N-methylpiperazine dihydrochloride.

Preparation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel (pressure-equalizing), a thermometer, and a nitrogen inlet.

-

Inert Atmosphere: Flush the system with dry Nitrogen (

) to remove moisture.

Dissolution

-

Charge 10.0 g (0.10 mol) of N-methylpiperazine into the flask.

-

Add 50 mL of anhydrous Isopropanol (IPA).

-

Stir at room temperature until fully dissolved.

-

Cool the solution to 0–5°C using an ice/water bath.

Acidification

-

Calculate required HCl: 0.10 mol base

2.2 eq = 0.22 mol HCl.-

If using 5M HCl/IPA: Volume

44 mL.

-

-

Load the HCl solution into the addition funnel.

-

Dropwise Addition: Add the HCl solution slowly over 30–45 minutes.

-

Critical Control: Monitor internal temperature.[3] Do not allow it to exceed 20°C during addition.

-

-

Observation: A white precipitate should begin to form immediately upon addition.

-

After addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete conversion.

Isolation & Purification

-

Cool the slurry back to 0°C for 30 minutes to maximize yield.

-

Filtration: Filter the white solid using a sintered glass funnel (medium porosity) under vacuum.

-

Washing: Wash the filter cake twice with cold Isopropanol (2

15 mL).-

Note: If the product appears yellow or sticky, wash with a small amount of Acetone or Diethyl Ether (check chemical compatibility with your filter setup).

-

-

Drying: Transfer the solid to a vacuum oven. Dry at 60°C under full vacuum (-30 inHg) for 6–12 hours.

-

Storage: Store immediately in a desiccator or tightly sealed container.

-

Process Workflow Diagram

Figure 2: Experimental workflow for the anhydrous precipitation of N-methylpiperazine dihydrochloride.

Characterization & Validation

To ensure the product is the correct salt form and free of impurities, perform the following validation steps.

| Test | Expected Result | Method Note |

| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |

| Melting Point | 246°C – 250°C | Sharp melting point indicates high purity [1]. |

| Solubility | Soluble in Water, Methanol.[2][4][5] Insoluble in Ether, Acetone. | Dissolve 100mg in 1mL water; solution should be clear. |

| Silver Nitrate Test | Heavy white precipitate (AgCl) | Confirms presence of Chloride counter-ions. |

| 1H-NMR ( | Shift in signals compared to free base. |

Troubleshooting Guide

Issue: Product is a sticky gum/oil instead of a solid.

-

Cause: Presence of water or insufficient acid excess.

-

Solution: Triturate (grind) the oil with fresh anhydrous Acetone or Diethyl Ether. This often induces crystallization. Alternatively, re-dissolve in minimum hot methanol and precipitate with cold ether.

Issue: Low Yield (<70%).

-

Cause: Product solubility in the mother liquor (IPA).

-

Solution: Cool the slurry to -10°C before filtration. Add a non-polar anti-solvent like Diethyl Ether or Hexane to force precipitation.

Issue: Melting point is low (<240°C).

-

Cause: Incomplete protonation (Monohydrochloride contamination).

-

Solution: Recrystallize from hot Ethanol containing a few drops of Conc. HCl.

References

-

ChemicalBook. (2023). 1-Methylpiperazine dihydrochloride Properties and Melting Point Data. Link

-

Santa Cruz Biotechnology. (2023). 1-Methylpiperazine dihydrochloride Product Data Sheet. Link[6][7]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-Methylpiperazine dihydrochloride. Link

-

PubChem. (2023). Compound Summary: 1-Methylpiperazine.[5][8][9][10] National Library of Medicine. Link

Sources

- 1. leap.epa.ie [leap.epa.ie]

- 2. chembk.com [chembk.com]

- 3. data.epo.org [data.epo.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. 1-METHYLPIPERAZINE DIHYDROCHLORIDE | 34352-59-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]